molecular formula C19H17BrN4O2S3 B11972330 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11972330
M. Wt: 509.5 g/mol
InChI Key: RGAKYKSNHIUBET-UFFVCSGVSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a bromo-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride in the presence of a base to introduce the benzylsulfanyl group.

    Formation of the Hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-bromo-4-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with amines or thiols.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and the sulfanyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo-methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C19H17BrN4O2S3

Molecular Weight

509.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17BrN4O2S3/c1-26-16-8-7-14(9-15(16)20)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+

InChI Key

RGAKYKSNHIUBET-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)Br

Origin of Product

United States

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